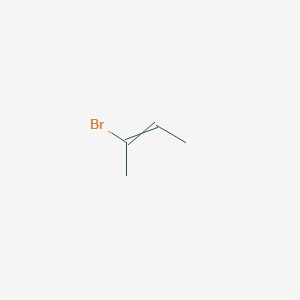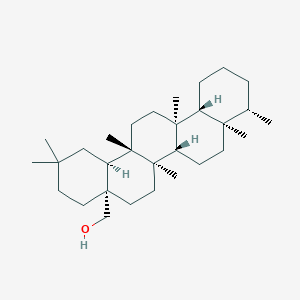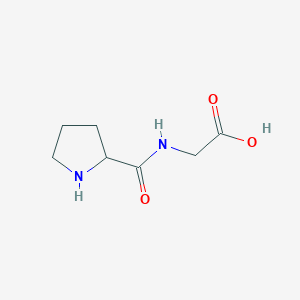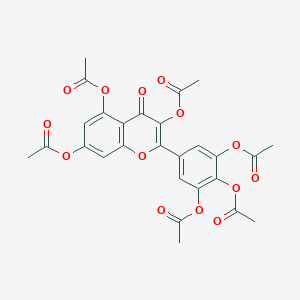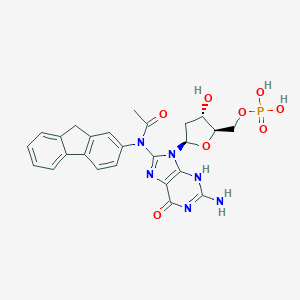
N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene is a chemical compound that has gained significant attention in the field of scientific research. It is a DNA adduct formed by the reaction of 2-acetylaminofluorene (AAF) with deoxyguanosine in DNA. This compound has been extensively studied due to its potential carcinogenic effects and its role in the development of cancer.
Mecanismo De Acción
The mechanism of action of N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene involves the formation of a covalent bond between the compound and DNA. This bond can lead to the disruption of DNA replication and transcription, leading to mutations and the development of cancer. The adduct can also induce DNA damage and activate various cellular pathways, leading to the development of cancer.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene are primarily related to its role in the development of cancer. This compound can induce DNA damage and mutations, leading to the development of cancer. It can also activate various cellular pathways, leading to the proliferation and survival of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene in laboratory experiments has several advantages and limitations. One of the main advantages is its ability to induce DNA damage and mutations, making it a valuable tool for studying the mechanisms of carcinogenesis. However, its use is limited by its potential toxicity and carcinogenic effects, requiring careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene. One area of research is the development of new methods for the detection and quantification of the DNA adduct. Another area is the exploration of the potential therapeutic applications of this compound, particularly in the development of new cancer treatments. Additionally, further studies are needed to better understand the mechanisms of action and the potential risks associated with exposure to this compound.
Métodos De Síntesis
The synthesis of N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene involves the reaction of N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene with deoxyguanosine in DNA. This reaction results in the formation of a covalent bond between the two molecules, leading to the formation of the DNA adduct. This process can be initiated in vitro by exposing DNA to N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene or in vivo through exposure to N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene-containing substances.
Aplicaciones Científicas De Investigación
N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene has been extensively studied in the field of scientific research, particularly in the area of cancer research. It has been found to be a potent carcinogen and has been linked to the development of various types of cancer, including liver, lung, and bladder cancer. This compound is commonly used in laboratory experiments to study the mechanisms of carcinogenesis and to evaluate the potential carcinogenic effects of various substances.
Propiedades
Número CAS |
14490-86-9 |
|---|---|
Nombre del producto |
N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene |
Fórmula molecular |
C25H25N6O8P |
Peso molecular |
568.5 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-[8-[acetyl(9H-fluoren-2-yl)amino]-2-amino-6-oxo-1H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C25H25N6O8P/c1-12(32)30(15-6-7-17-14(9-15)8-13-4-2-3-5-16(13)17)25-27-21-22(28-24(26)29-23(21)34)31(25)20-10-18(33)19(39-20)11-38-40(35,36)37/h2-7,9,18-20,33H,8,10-11H2,1H3,(H2,35,36,37)(H3,26,28,29,34)/t18-,19+,20+/m0/s1 |
Clave InChI |
NDOGYHUMWQPHFA-XUVXKRRUSA-N |
SMILES isomérico |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)COP(=O)(O)O)O)NC(=NC5=O)N |
SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4C6CC(C(O6)COP(=O)(O)O)O)N=C(NC5=O)N |
SMILES canónico |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4C6CC(C(O6)COP(=O)(O)O)O)NC(=NC5=O)N |
Sinónimos |
8-(N-fluoren-2-ylacetamido)-2'-deoxyguanosine 5'-monophosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



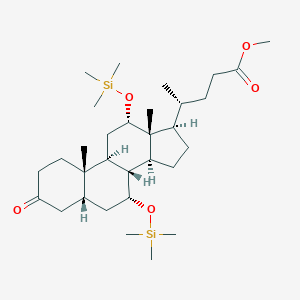
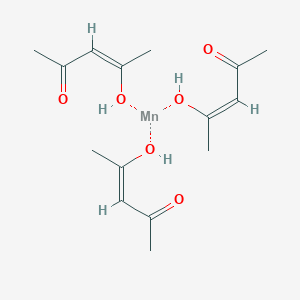
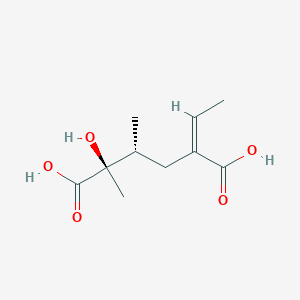
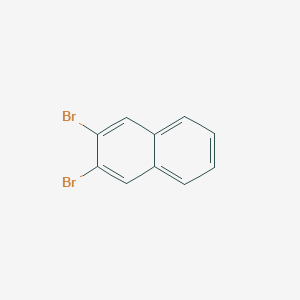
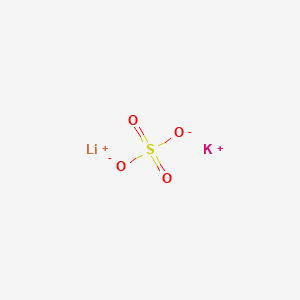
![2-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B89207.png)
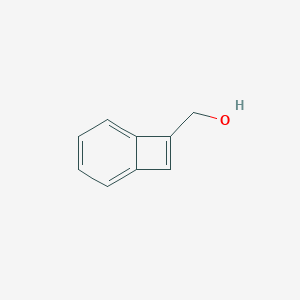
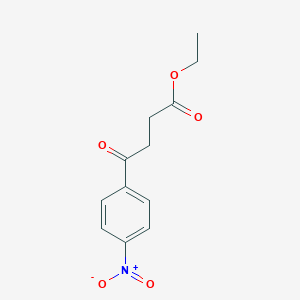
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B89214.png)
